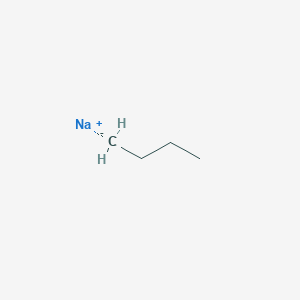Sodium, butyl-
CAS No.: 3525-44-8
Cat. No.: VC18964112
Molecular Formula: C4H9Na
Molecular Weight: 80.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3525-44-8 |
|---|---|
| Molecular Formula | C4H9Na |
| Molecular Weight | 80.10 g/mol |
| IUPAC Name | sodium;butane |
| Standard InChI | InChI=1S/C4H9.Na/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1 |
| Standard InChI Key | IJLPNKIVCXEQPA-UHFFFAOYSA-N |
| Canonical SMILES | CCC[CH2-].[Na+] |
Introduction
Sodium n-Butyl Sulphate: Structural and Functional Insights
Molecular Characteristics
Sodium n-butyl sulphate (C₄H₁₁NaO₄S) is an organosodium compound with a molecular weight of 178.18 g/mol. Its structure consists of a sodium cation paired with a monobutyl sulphate anion, where the sulphate group is esterified to a butyl chain . The compound crystallizes as a hygroscopic white to off-white solid, decomposing at temperatures exceeding 197°C . Its limited solubility in water and methanol necessitates careful handling under inert atmospheric conditions to prevent hydrolysis .
Synthesis and Industrial Applications
The synthesis of sodium n-butyl sulphate typically involves the sulfonation of butanol followed by neutralization with sodium hydroxide. This process yields a compound widely utilized as a wetting agent in textile manufacturing, particularly in the mercerization of cotton to enhance luster and tensile strength . Additionally, it serves as a catalyst in the polymerization of tetrahydrofuran (THF), facilitating the production of polytetramethylene ether glycol (PTMEG), a precursor to spandex fibers .
| Manufacturer | Product Number | Packaging | Price (USD) | Updated Date |
|---|---|---|---|---|
| TRC | B693875 | 2.5g | 1115 | 2021-12-16 |
| AHH | MT-22327 | 50g | 378 | 2021-12-16 |
Data sourced from ChemicalBook highlights significant price variability, reflecting differences in purity and supplier logistics.
Sodium Butoxide: A Versatile Alkoxide
Chemical Profile
Sodium butoxide (C₄H₉NaO), with a molecular weight of 104.11 g/mol, is a strongly alkaline compound formed by the deprotonation of 1-butanol. It exists as a white powder or crystalline solid, highly reactive with water and alcohols . The European Chemicals Agency (ECHA) assigns it the identifier 219-144-2, classifying it under corrosive substances .
Synthesis and Reactivity
The preparation of sodium butoxide involves the reaction of metallic sodium with 1-butanol in anhydrous conditions:
This exothermic process requires controlled temperatures to prevent ignition of hydrogen gas .
Industrial and Laboratory Uses
Sodium butoxide is a cornerstone in organic synthesis, particularly in Claisen condensations and Williamson ether synthesis . Its strong basicity facilitates dehydrohalogenation reactions, enabling the production of alkenes from alkyl halides. In pharmaceuticals, it catalyzes the formation of beta-lactam antibiotics, underscoring its role in medicinal chemistry .
Butyl Sodium Black Medicine: A Specialized Explosive Compound
Composition and Properties
Butyl sodium black medicine (C₄H₉Na) is an organometallic explosive comprising sodium butyl and additives like barium carbonate. It manifests as a black granular solid, stable under dry conditions but prone to rapid decomposition in humid environments . Its combustion releases 3,200 kJ/kg, generating gaseous products that enable high-velocity detonations .
Applications in Defense and Aerospace
Primarily used in explosive formulations and solid rocket propellants, this compound’s energy density surpasses conventional gunpowder by 40% . Recent advancements in pyrotechnics leverage its bright flame characteristics for signaling applications in aerospace .
Comparative Analysis of Sodium Butyl Derivatives
Structural and Functional Divergence
While sodium n-butyl sulphate and sodium butoxide share a sodium-butyl backbone, their functional groups dictate divergent reactivities. The sulphate group in the former confers surfactant properties, whereas the alkoxide group in the latter enhances basicity. Butyl sodium black medicine, though structurally simpler, exhibits unique explosive traits due to its metallic sodium content .
Industrial Relevance and Market Trends
The global market for sodium butyl derivatives is projected to grow at a CAGR of 4.3% from 2025 to 2030, driven by demand in textiles (sodium n-butyl sulphate) and pharmaceuticals (sodium butoxide) . Conversely, regulatory pressures on explosives may constrain butyl sodium black medicine applications despite its niche uses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume